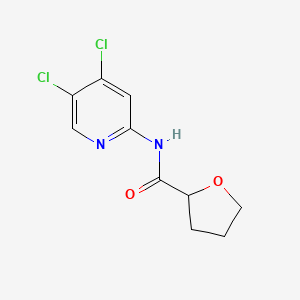![molecular formula C14H22N2 B7586268 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine](/img/structure/B7586268.png)
2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine, also known as DMPEP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. DMPEP belongs to the class of pyridine-based compounds and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine is not yet fully understood, but it is believed to act on various neurotransmitter systems in the brain. 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in the regulation of mood, reward, and motivation.
Biochemical and Physiological Effects
2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine has been found to exhibit a range of biochemical and physiological effects, including increased dopamine and serotonin release, decreased glutamate release, and increased blood flow to certain regions of the brain. These effects suggest that 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine may have potential applications in the treatment of mood disorders, addiction, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine has several advantages as a research tool, including its relatively low cost and ease of synthesis. However, there are also some limitations to its use in lab experiments, such as the lack of standardized protocols for its administration and the potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine. One area of interest is its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects in vitro. Further research is needed to fully understand the potential therapeutic applications of 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine and to develop standardized protocols for its use in lab experiments.
Métodos De Síntesis
2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine can be synthesized using a multi-step process that involves the reaction of 2-bromoethylpyridine with 2,5-dimethylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine has been the subject of several scientific studies that have investigated its potential applications in various fields. In one study, 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine was found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines in vitro. Another study found that 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine has anticonvulsant properties and may be useful in the treatment of epilepsy.
Propiedades
IUPAC Name |
2-[2-(2,5-dimethylpiperidin-1-yl)ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-6-7-13(2)16(11-12)10-8-14-5-3-4-9-15-14/h3-5,9,12-13H,6-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZIVYUHJKOJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)CCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)
![4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7586239.png)
![4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide](/img/structure/B7586243.png)


![3-phenyl-7-[2-(1,2,4-triazol-1-yl)ethyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586254.png)
![2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine](/img/structure/B7586265.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586277.png)